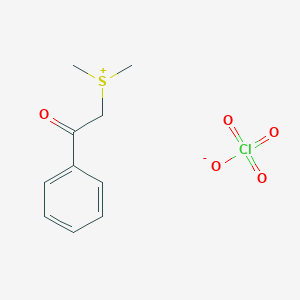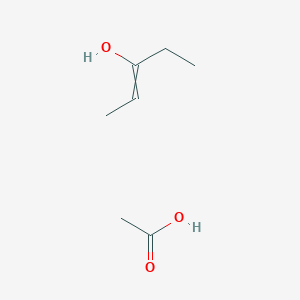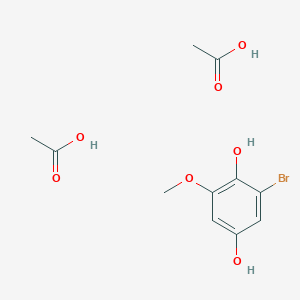
Acetic acid;2-bromo-6-methoxybenzene-1,4-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid;2-bromo-6-methoxybenzene-1,4-diol is an organic compound that combines the properties of acetic acid and a brominated methoxybenzene diol This compound is of interest due to its unique chemical structure, which includes a bromine atom, a methoxy group, and two hydroxyl groups on a benzene ring, along with an acetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2-bromo-6-methoxybenzene-1,4-diol typically involves the bromination of 6-methoxybenzene-1,4-diol followed by acetylation. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and selectivity.
The acetylation step involves reacting the brominated product with acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine. This reaction is typically performed at room temperature under anhydrous conditions to prevent hydrolysis of the acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid;2-bromo-6-methoxybenzene-1,4-diol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to quinones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as zinc in acetic acid or catalytic hydrogenation.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Zinc in acetic acid or palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Sodium amide in liquid ammonia or thiourea in ethanol.
Major Products
Oxidation: Quinones or carboxylic acids.
Reduction: De-brominated methoxybenzene diol.
Substitution: Amino or thiol-substituted methoxybenzene diols.
Aplicaciones Científicas De Investigación
Acetic acid;2-bromo-6-methoxybenzene-1,4-diol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block in organic synthesis.
Biology: Studied for its potential biological activities, such as antimicrobial or antioxidant properties, due to the presence of hydroxyl and methoxy groups.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and reduced side effects.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins, due to its reactive functional groups.
Mecanismo De Acción
The mechanism of action of acetic acid;2-bromo-6-methoxybenzene-1,4-diol depends on its specific application. In biological systems, it may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, or covalent modification. The presence of the bromine atom and methoxy group can influence its binding affinity and specificity for molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
Acetic acid;2-chloro-6-methoxybenzene-1,4-diol: Similar structure but with a chlorine atom instead of bromine.
Acetic acid;2-bromo-4-methoxybenzene-1,6-diol: Similar structure but with different positions of the methoxy and hydroxyl groups.
Acetic acid;2-bromo-6-methoxybenzene-1,2-diol: Similar structure but with different positions of the hydroxyl groups.
Uniqueness
Acetic acid;2-bromo-6-methoxybenzene-1,4-diol is unique due to the specific arrangement of its functional groups, which can influence its reactivity and interactions with other molecules. The presence of both bromine and methoxy groups on the benzene ring, along with the acetic acid moiety, provides a distinct set of chemical properties that can be exploited in various applications.
Propiedades
Número CAS |
23149-37-3 |
|---|---|
Fórmula molecular |
C11H15BrO7 |
Peso molecular |
339.14 g/mol |
Nombre IUPAC |
acetic acid;2-bromo-6-methoxybenzene-1,4-diol |
InChI |
InChI=1S/C7H7BrO3.2C2H4O2/c1-11-6-3-4(9)2-5(8)7(6)10;2*1-2(3)4/h2-3,9-10H,1H3;2*1H3,(H,3,4) |
Clave InChI |
PWLHNAVZBRQENB-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)O.CC(=O)O.COC1=C(C(=CC(=C1)O)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,1-Dimethyl-N-[methyl(diphenyl)silyl]-1-phenylsilanamine](/img/structure/B14718123.png)
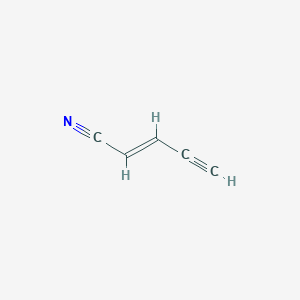
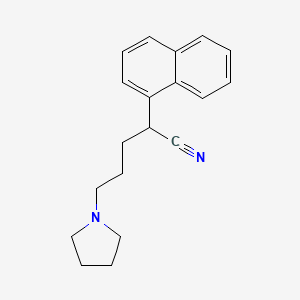

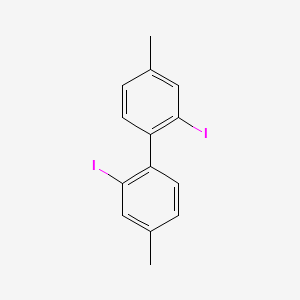
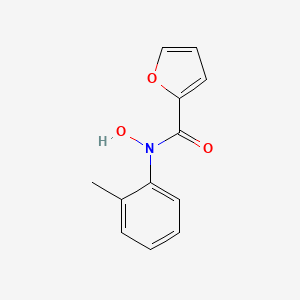

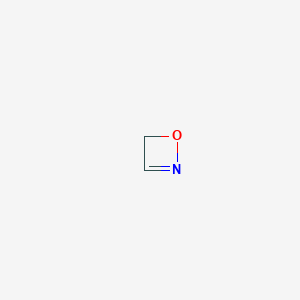
![2-(2-Nitrophenyl)-2,3-dihydro-1h-naphtho[1,2-e][1,3]oxazine](/img/structure/B14718169.png)
